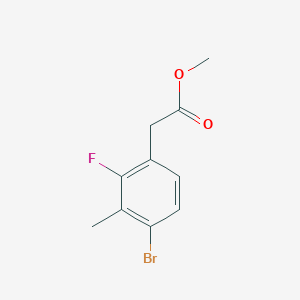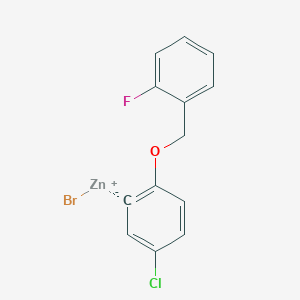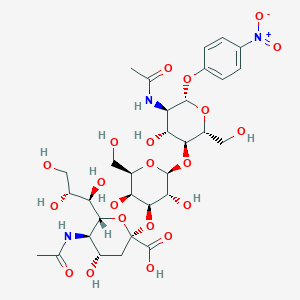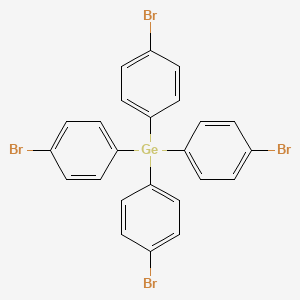
Tetrakis(4-bromophenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-bromophenyl)germane is an organogermanium compound with the chemical formula C24H16Br4Ge It is a tetrahedral molecule where a germanium atom is bonded to four 4-bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(4-bromophenyl)germane can be synthesized through a multi-step process involving the reaction of germanium tetrachloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromobenzene is reacted with magnesium in anhydrous ether to form 4-bromophenylmagnesium bromide.
Formation of this compound: Germanium tetrachloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of this compound.
The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may involve using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Tetrakis(4-bromophenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings to form complex organic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Catalysts such as palladium complexes are used, along with bases like potassium carbonate or cesium carbonate. The reactions are often performed under an inert atmosphere at elevated temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tetrakis(4-aminophenyl)germane, while cross-coupling reactions can produce various biaryl compounds.
科学的研究の応用
Tetrakis(4-bromophenyl)germane has several scientific research applications:
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is explored as a ligand in catalytic systems for various organic transformations.
Biomedical Research:
作用機序
The mechanism of action of tetrakis(4-bromophenyl)germane in various applications involves its ability to form stable bonds with other elements and compounds. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In materials science, its tetrahedral structure contributes to the formation of stable, high-performance materials.
類似化合物との比較
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but with a silicon atom instead of germanium. It is used in similar applications but may exhibit different reactivity and stability.
Tetrakis(4-aminophenyl)methane: Contains amino groups instead of bromine, leading to different chemical properties and applications.
Uniqueness
Tetrakis(4-bromophenyl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
特性
分子式 |
C24H16Br4Ge |
|---|---|
分子量 |
696.6 g/mol |
IUPAC名 |
tetrakis(4-bromophenyl)germane |
InChI |
InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H |
InChIキー |
ZFNUEFPJNLLXGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


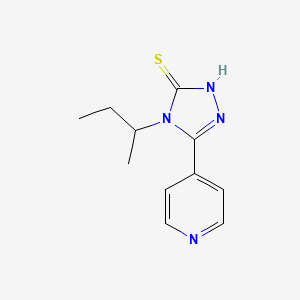
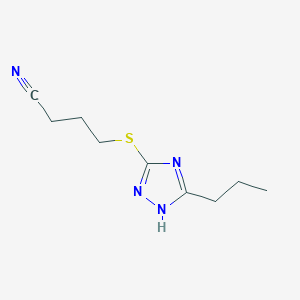
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
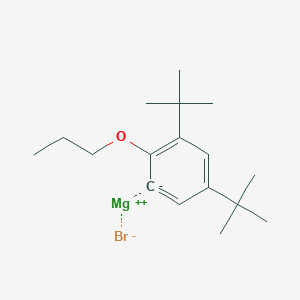
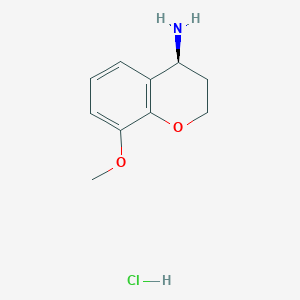

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)


